Piperidine, 4-(diphenylmethylene)-1-methyl-

Descripción general

Descripción

Piperidine, 4-(diphenylmethylene)-1-methyl-, is a compound that belongs to the class of organic compounds known as piperidines . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The compound is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine derivatives have been synthesized through various methods. For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Molecular Structure Analysis

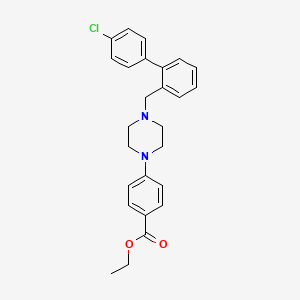

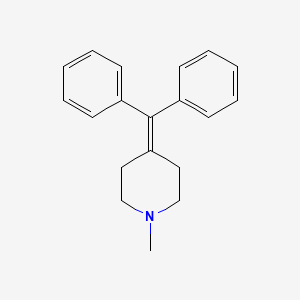

The molecular formula of Piperidine, 4-(diphenylmethylene)-1-methyl- is C18H19N . It has a molecular weight of 251.3660 . The IUPAC Standard InChI is InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 .Mecanismo De Acción

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by this phytochemical .

Safety and Hazards

Direcciones Futuras

While specific future directions for Piperidine, 4-(diphenylmethylene)-1-methyl- are not available in the retrieved data, piperidine-containing compounds have shown significant potential in the field of drug discovery . They have been found to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that provide the initial framework in managing and alleviating severe disease conditions .

Propiedades

Número CAS |

6071-93-8 |

|---|---|

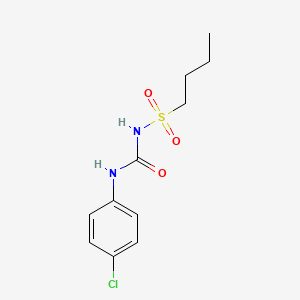

Fórmula molecular |

C19H21N |

Peso molecular |

263.4 g/mol |

Nombre IUPAC |

4-benzhydrylidene-1-methylpiperidine |

InChI |

InChI=1S/C19H21N/c1-20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

Clave InChI |

PPACNRLZTRXGPJ-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)